An In-depth Technical Guide to the Chemical Properties and Potential Biological Activities of 5-Methyl-1-phenylhexane-1,3-dione
An In-depth Technical Guide to the Chemical Properties and Potential Biological Activities of 5-Methyl-1-phenylhexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-methyl-1-phenylhexane-1,3-dione. This β-diketone possesses a structural motif that is of significant interest in medicinal chemistry and drug development due to its potential as an intermediate in the synthesis of various organic compounds and as a pharmacologically active agent. The diketone functionality is associated with a range of biological effects, including anticancer and enzyme inhibitory activities. This document summarizes the available data on this compound, details relevant experimental protocols, and explores its potential mechanisms of action.
Chemical Properties
5-Methyl-1-phenylhexane-1,3-dione is an organic compound with the molecular formula C13H16O2.[1][2][3] Its chemical structure consists of a hexane chain with methyl and phenyl substituents and two carbonyl groups at positions 1 and 3.
Table 1: Physicochemical Properties of 5-Methyl-1-phenylhexane-1,3-dione
| Property | Value | Source |
| Molecular Formula | C13H16O2 | [1][2][3] |
| Molecular Weight | 204.26 g/mol | [1][2] |
| CAS Number | 13893-97-5 | [1][2] |
| IUPAC Name | 5-methyl-1-phenylhexane-1,3-dione | [2] |
| Density | 1.016 g/cm³ | |
| Boiling Point | 304.8 °C at 760 mmHg | |
| Flash Point | 113.9 °C | |
| InChIKey | XVTWRQCEQFDSBK-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | CC(C)CC(=O)CC(=O)C1=CC=CC=C1 | [2][3] |
Experimental Protocols
Synthesis of 5-Methyl-1-phenylhexane-1,3-dione
The synthesis of 5-methyl-1-phenylhexane-1,3-dione can be achieved through established organic chemistry reactions such as the Claisen or Aldol condensations.[1]
1. Claisen Condensation (Representative Protocol):
This method involves the base-catalyzed reaction between an ester and a ketone. For 5-methyl-1-phenylhexane-1,3-dione, this would typically involve the reaction of a phenyl ketone with an appropriate ester.
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Reactants: Acetophenone and an ester such as ethyl isobutyrate.
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Base: A strong base like sodium ethoxide is used to deprotonate the ketone.
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Procedure:
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Dissolve sodium ethoxide in a suitable anhydrous solvent (e.g., ethanol) under an inert atmosphere.
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Add acetophenone to the solution and stir.
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Slowly add ethyl isobutyrate to the reaction mixture.
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Reflux the mixture for several hours to drive the reaction to completion.
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After cooling, the reaction is quenched with a weak acid.
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The product is then extracted using an organic solvent, and the solvent is evaporated.
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Purification is typically performed by column chromatography or recrystallization.
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2. Aldol Condensation:
This method involves the reaction of an enolate with a carbonyl compound.
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Reactants: Acetophenone and isobutyraldehyde.[1]
-
Catalyst: A base such as sodium hydroxide or potassium hydroxide.[1]
-
Procedure:
-
Dissolve the base in a suitable solvent (e.g., ethanol/water).
-
Cool the solution in an ice bath.
-
Slowly add a mixture of acetophenone and isobutyraldehyde to the cooled base solution with stirring.
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Allow the reaction to proceed at a controlled temperature.
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The reaction is then acidified to precipitate the product.
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The crude product is filtered, washed, and purified, typically by recrystallization.
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Experimental Workflow for Synthesis and Purification
Caption: A general workflow for the synthesis, purification, and analysis of 5-methyl-1-phenylhexane-1,3-dione.
Analytical Characterization
The characterization of 5-methyl-1-phenylhexane-1,3-dione is crucial to confirm its structure and purity. The following analytical techniques are recommended:
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of regiochemistry. | Phenyl group resonances are expected in the aromatic region (δ 7.2–7.5 ppm). Signals corresponding to the methyl and methylene protons of the hexane chain would also be present. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Strong carbonyl (C=O) stretching vibrations are expected in the range of 1700–1750 cm⁻¹. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of the compound (204.26 g/mol ) should be observed. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) can be employed.[4][5] |
Potential Biological Activities and Mechanism of Action
While specific biological data for 5-methyl-1-phenylhexane-1,3-dione is limited, the β-diketone scaffold is present in numerous compounds with significant biological activities.[1]
Anticancer Activity
Preliminary studies on similar diketone compounds suggest potential cytotoxic effects on cancer cells.[1] The proposed mechanism involves interference with cellular metabolism. The β-diketone moiety is a key feature in some COX-2 inhibitors, which have shown anticancer potential. Furthermore, natural products containing this scaffold, such as curcuminoids, exhibit anticancer properties.[3]
Enzyme Inhibition
The diketone functional groups can participate in hydrogen bonding and coordinate with metal ions, which can lead to the inhibition of specific enzymes.[1]
Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD):
A well-documented target for diketone and triketone compounds is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2] This enzyme is crucial in the tyrosine catabolism pathway. Inhibition of HPPD disrupts the formation of essential molecules, which in plants leads to herbicidal effects.[2] This mechanism of action suggests that 5-methyl-1-phenylhexane-1,3-dione could potentially act as an HPPD inhibitor.
Proposed Signaling Pathway for HPPD Inhibition by Diketones
Caption: Proposed mechanism of action of diketone compounds as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Conclusion
5-Methyl-1-phenylhexane-1,3-dione is a compound with a chemical structure that suggests potential for further investigation in the fields of synthetic and medicinal chemistry. While detailed biological studies on this specific molecule are not widely available, its β-diketone core is a well-established pharmacophore with known anticancer and enzyme-inhibiting properties. The protocols and data presented in this guide provide a foundation for researchers to synthesize, characterize, and further explore the biological activities of this and related compounds. Future research should focus on obtaining quantitative data on its biological effects and elucidating its precise mechanisms of action.
References
- 1. Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure-Activity Relationship Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-Methyl-1-phenylhexane-1,3-dione | 13893-97-5 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
